molecular formula C5H5BrN2 B037793 2-Bromo-3-methylpyrazine CAS No. 120984-76-1

2-Bromo-3-methylpyrazine

Cat. No. B037793
M. Wt: 173.01 g/mol
InChI Key: NDBBGCAETKIKIC-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific studies directly addressing the synthesis of 2-Bromo-3-methylpyrazine were not identified, the synthesis of related pyrazine compounds often involves strategies like halogenation, where a bromine atom is introduced into the pyrazine ring, and methylation, where a methyl group is added. These processes are crucial for creating specific derivatives with desired properties for further application in chemical and pharmaceutical research.

Molecular Structure Analysis

The molecular structure of 2-Bromo-3-methylpyrazine is defined by the presence of a bromine atom and a methyl group attached to the pyrazine ring. This structural arrangement significantly influences the compound's chemical reactivity, including its interaction with other molecules, stability, and potential to undergo further chemical reactions. The bromine atom, being a halogen, is reactive and can participate in various chemical reactions, making the compound a valuable intermediate for further chemical modifications.

Chemical Reactions and Properties

Pyrazines, including 2-Bromo-3-methylpyrazine, can undergo a range of chemical reactions, such as nucleophilic substitution, where the bromine atom can be replaced by another nucleophile, and electrophilic substitution, where the pyrazine ring can be further functionalized. The presence of the bromine atom and the methyl group on the pyrazine ring also affects the compound's electronic properties, making it a versatile intermediate in organic synthesis.

Physical Properties Analysis

The physical properties of 2-Bromo-3-methylpyrazine, such as melting point, boiling point, and solubility in various solvents, are influenced by its molecular structure. The bromine atom increases the molecular weight and can affect the compound's volatility and solubility characteristics, which are important factors in its handling and application in chemical synthesis.

Chemical Properties Analysis

2-Bromo-3-methylpyrazine's chemical properties, including reactivity towards various chemical reagents, stability under different conditions, and its behavior in chemical reactions, are dictated by the nature of the pyrazine ring and the substituents attached to it. These properties are critical for its use as a building block in organic synthesis and in the development of pharmaceuticals and other biologically active compounds.

References (Sources)

  • For methodologies and applications of pyrazine synthesis, including halogenation and methylation techniques: Vinogradov et al., 2005.
  • For insights into the biosynthesis and metabolism of pyrazine compounds: Lei et al., 2018.
  • On the practical synthesis of halogenated biphenyls, potentially analogous to halogenated pyrazines: Qiu et al., 2009.

Scientific Research Applications

Corrosion Inhibition

2-Bromo-3-methylpyrazine and its derivatives have been studied for their potential in corrosion inhibition, particularly for steel. Theoretical evaluations, including quantum chemical calculations and molecular dynamics simulations, have investigated the adsorption properties of pyrazine compounds on steel surfaces. These studies found that certain pyrazine derivatives demonstrate promising results in protecting steel from corrosion, suggesting their application in industrial corrosion inhibitors (Obot & Gasem, 2014) (Sourav Kr et al., 2014).

Synthetic Chemistry

In synthetic chemistry, 2-Bromo-3-methylpyrazine serves as a precursor for various chemical reactions. A study detailed an efficient synthesis method for 2-bromo-5-methylpyrazine, highlighting its potential for further chemical transformations and applications in more complex chemical syntheses (Madhusudhan et al., 2009).

Material Science

In material science, pyrazine derivatives, including those related to 2-Bromo-3-methylpyrazine, have been explored for their potential in forming supramolecular architectures through hydrogen and halogen bonding. These studies open doors to their applications in creating advanced materials with specific properties (Zhu et al., 2004).

Catalysis

Research in the field of catalysis has demonstrated the role of pyrazine derivatives in catalytic processes. For instance, gold-promoted vanadium oxide catalysts have been used for the ammoxidation of 2-methylpyrazine to 2-cyanopyrazine, showcasing the catalytic potential of these compounds in industrial applications (Alshammari et al., 2015).

properties

IUPAC Name

2-bromo-3-methylpyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2/c1-4-5(6)8-3-2-7-4/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBBGCAETKIKIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70499048
Record name 2-Bromo-3-methylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-3-methylpyrazine

CAS RN

120984-76-1
Record name 2-Bromo-3-methylpyrazine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-3-methylpyrazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-3-methylpyrazine
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